molecular formula C7H6N4 B3230335 2-(1H-Imidazol-5-yl)pyrimidine CAS No. 1300728-14-6

2-(1H-Imidazol-5-yl)pyrimidine

Cat. No.: B3230335
CAS No.: 1300728-14-6
M. Wt: 146.15 g/mol
InChI Key: YBFUXMHZFBIBCJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)pyrimidine is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both imidazole and pyrimidine moieties in a single molecule provides unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole and pyrimidine derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

2-(1H-Imidazol-5-yl)pyrimidine can be compared with other similar compounds, such as:

    2-(1H-Imidazol-2-yl)pyridine: This compound has a similar structure but with the imidazole ring attached at a different position on the pyridine ring.

    Imidazo[1,2-a]pyrimidine: This compound features a fused imidazole-pyrimidine ring system, which imparts different chemical properties.

    Imidazo[1,5-a]pyridine: Another fused ring system with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of the imidazole and pyrimidine rings, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFUXMHZFBIBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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